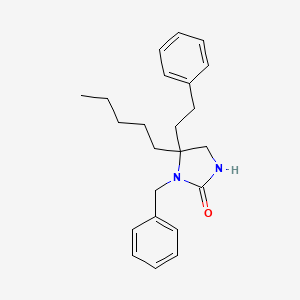
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one is a synthetic organic compound belonging to the imidazolidinone family. Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a pentyl chain, and a phenylethyl group attached to the imidazolidinone core. These structural features contribute to its distinct chemical and biological properties.
准备方法
The synthesis of 1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a carbonyl compound, such as glyoxal or formaldehyde, to form the imidazolidinone ring.
Introduction of Substituents: The benzyl, pentyl, and phenylethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, pentyl, or phenylethyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: Imidazole is a five-membered heterocyclic compound with two nitrogen atoms. It is structurally similar to imidazolidinone but lacks the additional substituents found in this compound.
Benzimidazole: Benzimidazole contains a fused benzene and imidazole ring. It shares some structural similarities with this compound but has different chemical and biological properties.
Thiazolidinone: Thiazolidinone is another five-membered heterocyclic compound with a sulfur atom. It is structurally related to imidazolidinone but has distinct chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
881013-97-4 |
|---|---|
分子式 |
C23H30N2O |
分子量 |
350.5 g/mol |
IUPAC 名称 |
1-benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C23H30N2O/c1-2-3-10-16-23(17-15-20-11-6-4-7-12-20)19-24-22(26)25(23)18-21-13-8-5-9-14-21/h4-9,11-14H,2-3,10,15-19H2,1H3,(H,24,26) |
InChI 键 |
YHIZPTJYTYZIIK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1(CNC(=O)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


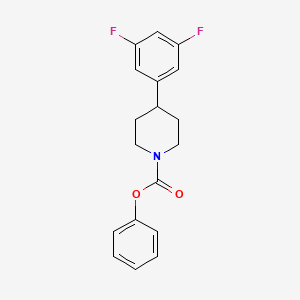
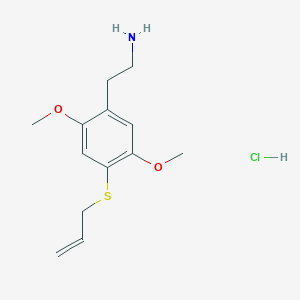
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
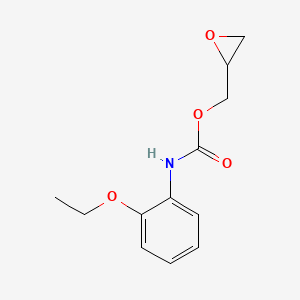
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
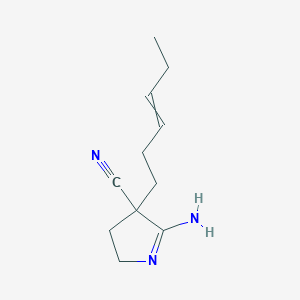
![2-[(4-Iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170857.png)
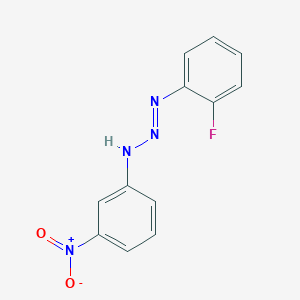
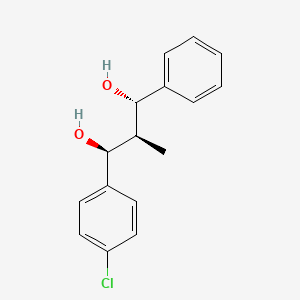
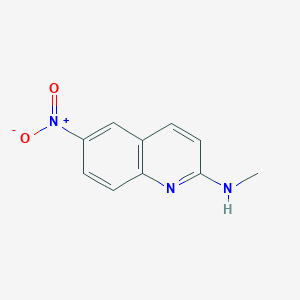
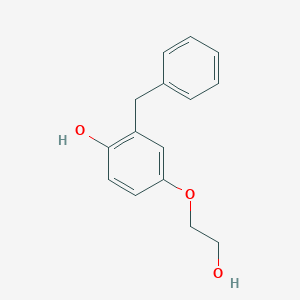

![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)

